

Application Notes and Protocols for ATSP-7041 Delivery Using Polymersome Nanoparticles

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a potent, cell-penetrating stapled peptide that reactivates the p53 tumor suppressor pathway by dually inhibiting its negative regulators, MDM2 and MDMX.[1][2] This mechanism of action makes it a promising therapeutic agent for various cancers that retain wild-type p53.[1][2] However, systemic administration of potent therapeutic peptides can lead to off-target toxicity, limiting their therapeutic window.[3][4] To address this challenge, targeted delivery systems are being developed to enhance the therapeutic index of ATSP-7041.

This document provides detailed application notes and protocols for the encapsulation of ATSP-7041 into CD19-targeted polymersome nanoparticles for specific delivery to B-cell malignancies, such as Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] The use of polymersomes, which are robust, stable, and versatile vesicles formed from the self-assembly of amphiphilic block copolymers, offers a promising platform for drug delivery.[1][3] The protocols outlined below are based on the successful implementation of a CD19-targeted delivery system for ATSP-7041, which has demonstrated enhanced efficacy and reduced toxicity in preclinical models.[3][4]

Data Presentation



Table 1: Physicochemical Properties of ATSP-7041

Loaded Polymersomes

Parameter	Value	Method of Measurement	Reference
Polymer Composition	Poly(ethylene glycol)- disulfide- poly(propylene sulfide) (PEG-SS- PPS) with azide- functionalized PEG for targeting ligand conjugation	N/A	[3]
Targeting Ligand	Anti-CD19 Fab fragment	N/A	[3]
Average Hydrodynamic Diameter (Z-average)	~ 40-60 nm	Dynamic Light Scattering (DLS)	[3]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)	[3]
Zeta Potential	Near-neutral	Zeta Potential Analysis	[3]
ATSP-7041 Encapsulation Efficiency	Not explicitly quantified, but peptide retention is monitored throughout the assembly process.	Reverse-Phase High- Performance Liquid Chromatography (RP- HPLC)	[1]
Drug Loading Content	Not explicitly quantified, but dosing is based on the encapsulated ATSP-7041 concentration.	Reverse-Phase High- Performance Liquid Chromatography (RP- HPLC)	[1]



Table 2: In Vitro Efficacy of ATSP-7041 and

Polymersome Formulations

Cell Line	Formulation	IC50 (μM)	Assay	Reference
SJSA-1 (Osteosarcoma)	Free ATSP-7041	~1	Cell Viability (MTT)	
MCF-7 (Breast Cancer)	Free ATSP-7041	~2.5	Cell Viability (MTT)	
OCI-Ly19 (DLBCL)	Free ATSP-7041	Not specified, but indistinguishable from αCD19-PSOMATSP-7041	Cell Viability	[1]
OCI-Ly19 (DLBCL)	αCD19- PSOMATSP- 7041	Not specified, but indistinguishable from free ATSP- 7041	Cell Viability	[1]

Table 3: In Vivo Efficacy of ATSP-7041 Polymersomes in

a DLBCL Xenograft Model

Treatment Group	Dosing Regimen	Outcome	Reference
Untreated Control	N/A	Progressive tumor growth	[1]
Free ATSP-7041 (30 mg/kg) + ABT-263 (20 mg/kg)	ATSP-7041 QOD, ABT-263 QD	High toxicity, 71% mortality	[1]
αCD19-PSOMATSP- 7041 (30 mg/kg ATSP-7041) + ABT- 263 (20 mg/kg)	αCD19-PSOMATSP- 7041 QOD, ABT-263 QD	Significantly delayed tumor growth, no overt toxicity, increased survival	[1]



Experimental Protocols Protocol 1: Synthesis of ATSP-7041 Stapled Peptide

Materials:

- · PreludeX peptide synthesizer
- · Fmoc-protected amino acids
- Stapling amino acids (e.g., (S)-2-(4'-pentenyl)alanine)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- NMP (N-Methyl-2-pyrrolidone)
- · Grubbs first-generation catalyst
- 1,2-dichloroethane
- DCM (Dichloromethane)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

Procedure:

- Solid-Phase Peptide Synthesis:
 - Synthesize the linear peptide sequence of ATSP-7041 on a PreludeX peptide synthesizer using standard Fmoc solid-phase peptide synthesis chemistry.

Methodological & Application





- 2. For standard amino acid couplings, use 10 equivalents of Fmoc-amino acid, 9.5 equivalents of HATU, and 20 equivalents of DIPEA in NMP for 30 minutes.[1]
- 3. For stapling amino acids, use half the amount of reagents and extend the coupling time to 1 hour.[1]
- 4. For the amino acid following a stapling amino acid, repeat the coupling reaction four times for 1 hour each.[1]
- On-Resin Ring-Closing Metathesis (Stapling):
 - 1. Wash the resin-bound peptide thoroughly with DCM.
 - 2. Suspend the resin in a freshly prepared solution of Grubbs first-generation catalyst (4 mg/mL) in anhydrous 1,2-dichloroethane.[1]
 - 3. Perform the stapling reaction under a nitrogen atmosphere with bubbling for 3 cycles of 2 hours each, followed by 3 cycles of 4 hours each. Wash with DCM between cycles.[1]
 - 4. Confirm the completion of the reaction by liquid chromatography-mass spectrometry (LC-MS) by observing the loss of 28 Da (ethylene).[1]
- Cleavage and Deprotection:
 - 1. Wash the resin with DCM.
 - 2. Cleave the stapled peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.
- Purification and Characterization:
 - 1. Precipitate the crude peptide in cold diethyl ether and collect the pellet by centrifugation.
 - 2. Purify the peptide by RP-HPLC.
 - 3. Confirm the identity and purity of the final product by LC-MS.[1]



Protocol 2: Preparation of αCD19-Targeted ATSP-7041 Polymersomes (αCD19-PSOMATSP-7041)

Materials:

- PEG-SS-PPS block copolymer
- N3-PEG-SS-PPS block copolymer (for click chemistry)
- ATSP-7041
- Tetrahydrofuran (THF)
- Confined impinging jet (CIJ) device for flash nanoprecipitation
- · Diafiltration system
- Anti-CD19 Fab fragments functionalized with DBCO (Dibenzocyclooctyne)
- Phosphate-buffered saline (PBS)
- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

Procedure:

- Polymersome Assembly via Flash Nanoprecipitation:
 - 1. Dissolve PEG-SS-PPS, N3-PEG-SS-PPS, and ATSP-7041 in THF.
 - 2. Rapidly mix the organic solution with an aqueous buffer (e.g., PBS) using a CIJ device to induce self-assembly of the polymersomes with encapsulated **ATSP-7041**.[1]
- Purification and Concentration:
 - 1. Purify and concentrate the polymersome solution using a diafiltration system to remove the organic solvent and non-encapsulated peptide.[1]
- Surface Functionalization with Targeting Ligand:



1. Incubate the azide-functionalized polymersomes with DBCO-functionalized anti-CD19 Fab fragments to facilitate a copper-free click chemistry reaction. This covalently attaches the targeting ligand to the polymersome surface.

Final Purification:

- 1. Remove non-conjugated Fab fragments from the polymersome formulation. This is a critical step to ensure targeting specificity.[1]
- 2. Confirm the removal of free Fab using SDS-PAGE. The band corresponding to the Fab-DBCO should be absent in the final α CD19-PSOM**ATSP-7041** formulation.[1]

Characterization:

- 1. Determine the size distribution (hydrodynamic diameter and PDI) of the final polymersome formulation using Dynamic Light Scattering (DLS).
- 2. Measure the zeta potential to assess the surface charge.
- Quantify the encapsulated ATSP-7041 concentration using RP-HPLC after lysing the polymersomes.

Protocol 3: In Vitro Assessment of Targeted Polymersome Uptake

Materials:

- CD19-positive (e.g., OCI-Ly19) and CD19-negative cell lines
- αCD19-PSOM loaded with a fluorescent dye (e.g., calcein)
- Control non-targeted polymersomes (e.g., αOspA-PSOMcalcein)
- Flow cytometer
- Cell culture medium and supplements

Procedure:



- · Cell Culture:
 - 1. Culture CD19-positive and CD19-negative cells in their appropriate growth media.
- Treatment:
 - 1. Incubate the cells with fluorescently labeled targeted (αCD19-PSOMcalcein) and non-targeted (αOspA-PSOMcalcein) polymersomes for a defined period (e.g., 24 hours).[6]
- Flow Cytometry Analysis:
 - 1. Wash the cells to remove non-internalized polymersomes.
 - Analyze the cellular fluorescence using a flow cytometer to quantify the uptake of the polymersomes.
 - Compare the fluorescence intensity between the targeted and non-targeted polymersomes in both CD19-positive and CD19-negative cell lines to demonstrate target-specific uptake.
 [6]

Protocol 4: In Vivo Efficacy Study in a DLBCL Xenograft Mouse Model

Materials:

- Immunocompromised mice (e.g., NSG mice)
- OCI-Ly19 human DLBCL cell line
- Matrigel
- Free ATSP-7041 formulation
- αCD19-PSOMATSP-7041 formulation
- ABT-263 (Navitoclax) formulation
- Calipers for tumor measurement



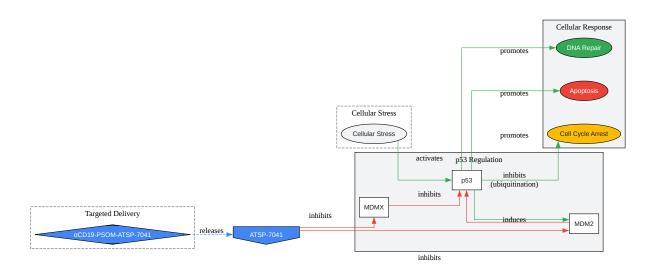
· Sterile syringes and needles

Procedure:

- Tumor Engraftment:
 - 1. Subcutaneously implant OCI-Ly19 cells mixed with Matrigel into the flank of NSG mice.[1]
 - 2. Allow the tumors to grow to a palpable size (e.g., 100 mm³).[1]
- Treatment Groups:
 - 1. Randomize the mice into different treatment groups, including:
 - Untreated control
 - Free **ATSP-7041** + ABT-263
 - αCD19-PSOMATSP-7041 + ABT-263
 - Single agent controls (Free ATSP-7041, αCD19-PSOMATSP-7041, ABT-263)[1]
- Drug Administration:
 - Administer the treatments according to the specified dosing regimen (e.g., intravenous injection for polymersomes and ATSP-7041, oral gavage or intraperitoneal injection for ABT-263).[1]
- Monitoring and Endpoints:
 - 1. Measure tumor volume regularly (e.g., every other day) using calipers.
 - 2. Monitor the body weight and overall health of the mice as indicators of toxicity.
 - 3. The primary endpoints are tumor growth inhibition and overall survival.[1]

Visualizations

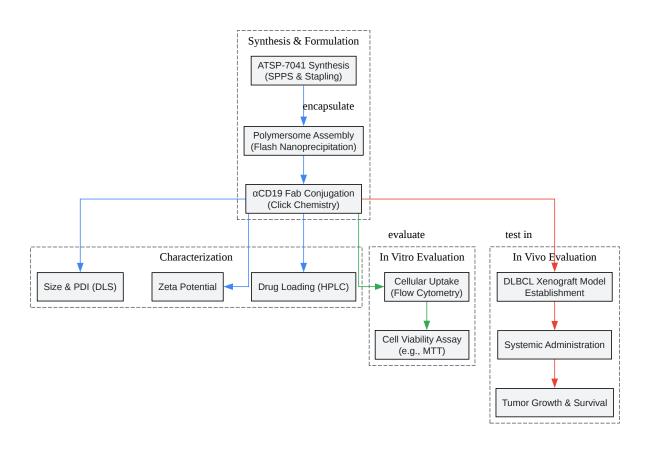




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Caption: ATSP-7041 signaling pathway.





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Caption: Experimental workflow for **ATSP-7041** polymersomes.

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